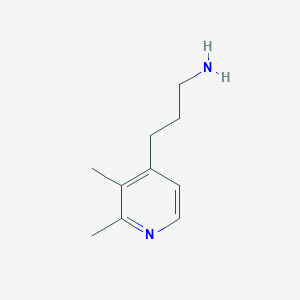

3-(2,3-Dimethylpyridin-4-YL)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-(2,3-dimethylpyridin-4-yl)propan-1-amine |

InChI |

InChI=1S/C10H16N2/c1-8-9(2)12-7-5-10(8)4-3-6-11/h5,7H,3-4,6,11H2,1-2H3 |

InChI Key |

JIVDQKZEOJEBAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The most logical disconnections are the C4-Cγ bond of the propyl chain and the Cα-N bond of the amine.

C-N Bond Disconnection: A primary disconnection of the terminal amine group leads back to a precursor with a functional group that can be converted to an amine. This functional group (FG) could be a nitrile, azide, or nitro group. This approach simplifies the final step to a functional group interconversion (FGI), such as the reduction of a nitrile.

C-C Bond Disconnection: Disconnecting the bond between the pyridine (B92270) ring and the propyl chain is the key strategic step. This leads to two main synthons: a 2,3-dimethylpyridine synthon functionalized at the 4-position (electrophilic or nucleophilic) and a three-carbon chain synthon carrying the amine or its precursor. This strategy opens up possibilities for cross-coupling reactions or nucleophilic substitution/addition reactions.

A plausible retrosynthetic pathway is as follows: The target molecule can be derived from 3-(2,3-dimethylpyridin-4-yl)propanenitrile. This nitrile precursor can be synthesized via the reaction of a 4-halopyridine, such as 4-chloro-2,3-dimethylpyridine (B1603871), with a suitable three-carbon nucleophile. The 4-chloro-2,3-dimethylpyridine itself can be synthesized from the corresponding 2,3-dimethylpyridine-N-oxide. This general approach is a common strategy in pyridine chemistry. heighpubs.org

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be developed. The optimization of these routes involves selecting appropriate precursors, reagents, and reaction conditions to maximize yield and purity.

The synthesis begins with the commercially available 2,3-lutidine (B1584814) (2,3-dimethylpyridine). A common strategy to activate the 4-position of pyridine for nucleophilic substitution is through the formation of an N-oxide.

N-Oxide Formation: 2,3-dimethylpyridine is oxidized to 2,3-dimethylpyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Chlorination: The N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to yield 4-chloro-2,3-dimethylpyridine. This is a standard procedure for introducing a leaving group at the C4 position of pyridines.

Side-Chain Introduction (Cyanation): The 4-chloro derivative can then undergo a nucleophilic substitution or a cross-coupling reaction. For instance, a cyano group can be introduced to form 2,3-dimethylpyridine-4-carbonitrile. A more direct approach to the three-carbon side chain is to react the 4-chloro-2,3-dimethylpyridine with a reagent like 3-bromopropanenitrile in the presence of a suitable base or catalyst.

Final Amination Step: The resulting 3-(2,3-dimethylpyridin-4-yl)propanenitrile is then reduced to the target primary amine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with catalysts like Raney Nickel, Palladium on carbon) or chemical reduction (e.g., with lithium aluminum hydride (LiAlH₄)).

An alternative route involves a Grignard reaction with 2,3-dimethylpyridine-4-carbonitrile, followed by transformations to install the aminopropyl chain.

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity.

Pyridine Alkylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the pyridine ring and the alkyl chain. rsc.org For example, 4-chloro- or 4-bromo-2,3-dimethylpyridine (B1148317) can be coupled with an organometallic reagent containing the three-carbon chain.

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Typical Catalyst |

| Suzuki Coupling | 4-Bromo-2,3-dimethylpyridine | 3-Aminopropylboronic acid derivative | Pd(PPh₃)₄ |

| Negishi Coupling | 4-Iodo-2,3-dimethylpyridine | (3-Aminopropyl)zinc chloride | Pd(dppf)Cl₂ |

| Heck Reaction | 4-Bromo-2,3-dimethylpyridine | Allylamine derivative | Pd(OAc)₂ |

These catalytic methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods. Another advanced technique involves the iridium-catalyzed dearomative hydrosilylation of pyridines, which generates N-silyl enamines. nih.govacs.org These intermediates can then act as nucleophiles in a subsequent palladium-catalyzed asymmetric allylic alkylation, providing a route to C-3 substituted tetrahydropyridines which could potentially be rearomatized. nih.govacs.org

Pyridine Amination: While the target molecule features an alkylamine attached to a side chain, catalytic amination is a crucial technology in pyridine chemistry. acs.orgacs.org Methods like the Buchwald-Hartwig amination, which uses palladium catalysts with specialized phosphine (B1218219) ligands, can form C-N bonds directly on the pyridine ring. acs.orgnih.gov This could be relevant in alternative synthetic designs where the amine is introduced at a different stage. It has been noted that pyridine coordination can sometimes inhibit Pd(0) catalysts, but the use of appropriate bisphosphine ligands can overcome this issue. acs.org

The compound this compound is achiral as it does not possess any stereocenters. Therefore, stereoselective synthesis is not a requirement for its preparation. Should the pyridine ring or the propyl chain be further functionalized to introduce chiral centers, enantioselective or diastereoselective methods would become necessary. These could include asymmetric hydrogenation of a precursor with a C=C or C=N bond, or the use of chiral catalysts in C-C bond-forming reactions.

Applying green chemistry principles to the synthesis of this compound involves minimizing waste, reducing energy consumption, and using less hazardous substances.

Catalytic Reactions: The catalytic approaches discussed in section 2.2.2 are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and is regenerated.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for many reactions in pyridine synthesis, contributing to a more energy-efficient process. nih.gov

Solvent Choice: Selecting greener solvents, such as water, ethanol, or supercritical fluids, instead of hazardous chlorinated or aromatic solvents, is a key aspect of green synthesis.

The table below compares a hypothetical traditional route with a greener, catalytic route.

| Parameter | Traditional Route (e.g., Stoichiometric Organometallic) | Green/Catalytic Route (e.g., Cross-Coupling) |

| Atom Economy | Lower (stoichiometric use of metals) | Higher (catalytic use of metals) |

| Energy Consumption | Potentially high due to long reaction times | Often lower due to faster, milder conditions |

| Solvent/Reagent Waste | Higher (multiple workups, stoichiometric byproducts) | Lower (fewer steps, less waste) |

| Hazard Profile | May involve pyrophoric reagents (e.g., n-BuLi) | Generally lower, though catalysts can be toxic |

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms is crucial for optimizing synthetic routes.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki or Negishi coupling is well-established and involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine to form a Pd(II) complex.

Transmetalation: The alkyl group from the organometallic partner (e.g., organoboron or organozinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SₙAr): The reaction of 4-chloro-2,3-dimethylpyridine with a nucleophile likely proceeds through an SₙAr mechanism, which is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The reaction involves the formation of a negatively charged intermediate known as a Meisenheimer complex.

Mechanistic Pathways of Primary Amine Formation (e.g., Reductive Amination, Nucleophilic Substitution)

The introduction of a primary amine functional group onto a carbon chain is a fundamental transformation in organic synthesis. Two prevalent methods for achieving this are reductive amination and nucleophilic substitution.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). researchgate.netjst.go.jpnih.gov This process involves two main steps: the formation of an imine or enamine intermediate followed by its reduction to an amine. researchgate.netvcu.edu For the synthesis of a primary amine, ammonia (B1221849) or a source of ammonia like ammonium (B1175870) chloride is used. researchgate.net

The mechanism begins with the nucleophilic attack of ammonia on the carbonyl carbon of an appropriate aldehyde or ketone precursor, such as 3-(2,3-dimethylpyridin-4-yl)propanal. This is typically carried out under weakly acidic conditions which catalyze the reaction. jst.go.jp The initial attack forms a hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration to form an imine. nih.gov The final step is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the primary amine. researchgate.netvcu.edu

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity. researchgate.netvcu.edu These reagents are mild enough to not reduce the initial carbonyl compound but are effective in reducing the intermediate imine. vcu.edu The entire process can often be carried out in a "one-pot" procedure, where the carbonyl compound, ammonia source, and reducing agent are all combined in the same reaction vessel. nih.gov

Table 1: Key Steps in Reductive Amination for Primary Amine Synthesis

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | Ammonia attacks the electrophilic carbonyl carbon. | Hemiaminal |

| 2. Dehydration | The hemiaminal loses a molecule of water. | Imine |

| 3. Reduction | The imine is reduced by a hydride source. | Primary Amine |

Nucleophilic Substitution

Another classical approach to forming primary amines is through nucleophilic substitution, often involving the reaction of a haloalkane with ammonia. acs.orgacs.org In the context of synthesizing this compound, a suitable precursor would be a 3-(2,3-dimethylpyridin-4-yl)propyl halide (e.g., bromide or chloride).

The mechanism involves the lone pair of electrons on the nitrogen atom of ammonia acting as a nucleophile and attacking the electrophilic carbon atom of the C-X bond (where X is a halogen). acs.orgacs.org This results in the displacement of the halide ion and the formation of a primary ammonium salt. acs.org A subsequent deprotonation step, often facilitated by excess ammonia acting as a base, yields the free primary amine. acs.org

A significant drawback of this method is the potential for over-alkylation. mdpi.com The primary amine product is also a nucleophile and can react with the starting haloalkane to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium salt. mdpi.comresearchgate.net To favor the formation of the primary amine, a large excess of ammonia is typically used. mdpi.com

Table 2: Comparison of Reductive Amination and Nucleophilic Substitution for Primary Amine Synthesis

| Feature | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | Aldehyde or Ketone, Ammonia | Haloalkane, Ammonia |

| Key Intermediate | Imine | Ammonium Salt |

| Selectivity | Generally good for primary amine formation | Prone to over-alkylation |

| Byproducts | Water, spent reducing agent | Halide salts, polyalkylated amines |

| Control | More controlled, often "one-pot" | Requires careful control of stoichiometry |

Role of Intermediates in Pyridine Ring Functionalization (e.g., Pyridinium (B92312) Salts)

The functionalization of the pyridine ring is a critical aspect of synthesizing complex pyridine derivatives. Pyridinium salts are key intermediates that play a crucial role in directing and activating the pyridine ring for subsequent reactions. acs.orgnih.gov The nitrogen atom in the pyridine ring can be alkylated or acylated to form a pyridinium salt, which significantly alters the electronic properties of the ring.

The formation of an N-substituted pyridinium salt enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. acs.org This is particularly useful for introducing substituents at the C2 and C4 positions. acs.org By carefully choosing the N-substituent on the pyridinium salt, chemists can achieve a high degree of regioselectivity in their functionalization reactions. acs.orgnih.gov For instance, N-functionalized pyridinium salts have been utilized in visible light-mediated C-H functionalization, allowing for mild and selective introduction of various groups. acs.org

In the synthesis of this compound, a precursor pyridine could be activated through the formation of a pyridinium salt to facilitate the introduction of the three-carbon side chain at the 4-position. The use of a proton as a protecting group for an existing amino group can allow for selective N-methylation of the pyridine ring to form a pyridinium salt, which can then direct further functionalization. researchgate.net

Intramolecular Charge Transfer Phenomena in Pyridine Adducts

Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that contain both an electron-donating group and an electron-accepting group, often connected by a π-conjugated system. researchgate.net In pyridine adducts, the pyridine ring can act as an electron acceptor, particularly when it is part of a pyridinium salt. nih.gov

Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state with a large dipole moment. researchgate.net This ICT state can have different geometric and electronic properties compared to the ground state. The solvent polarity can significantly influence the stability of the ICT state. nih.gov

In the context of pyridine derivatives, ICT can influence their photophysical properties and reactivity. For instance, the formation of a twisted intramolecular charge transfer (TICT) state can occur in some push-pull pyridine systems. mdpi.com This involves a conformational change in the excited state, which can lead to distinct fluorescence properties. The study of ICT in pyridine adducts is important for understanding their electronic behavior and for the design of molecules with specific optical or electronic properties.

Scale-Up Considerations for Laboratory and Pilot Synthesis

The transition of a synthetic route from a laboratory scale to a pilot or industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

For the synthesis of pyridine derivatives, several factors are crucial during scale-up. acs.org The choice of synthetic route is paramount; methods that are high-yielding and use readily available, inexpensive starting materials are preferred. postapplescientific.com For instance, the Chichibabin synthesis, which uses aldehydes, ammonia, and formaldehyde, is a classic and efficient method for the large-scale production of pyridines. postapplescientific.com

Key Scale-Up Considerations:

Reaction Conditions: Reactions that proceed under mild conditions (temperature and pressure) are generally safer and less expensive to scale up. acs.org

Reagent and Solvent Selection: The use of hazardous or environmentally persistent reagents and solvents should be minimized. Green chemistry principles are increasingly important in industrial synthesis. nih.gov

Process Safety: A thorough hazard evaluation of all reaction steps is necessary to identify potential thermal runaways, gas evolution, or other safety risks.

Purification: The method of purification must be scalable. While chromatography is common in the lab, crystallization, distillation, and extraction are more practical for large-scale production.

Continuous Flow vs. Batch Processing: Continuous flow chemistry is gaining traction for the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives. vcu.eduacs.org It can offer better control over reaction parameters, improved safety, and potentially higher yields compared to traditional batch processes. vcu.edu

Table 3: Comparison of Laboratory and Pilot/Industrial Scale Synthesis

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Reactors, tanks, pumps |

| Process Control | Manual | Automated (PLCs, DCS) |

| Safety Focus | Personal protective equipment | Process safety management |

| Purification | Chromatography, recrystallization | Distillation, crystallization, extraction |

| Economic Driver | Proof of concept, discovery | Cost of goods, process efficiency |

Advanced Spectroscopic and Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

1D NMR (¹H, ¹³C, ¹⁵N): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the propanamine chain, the amine protons, and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating character of the alkyl and amino groups. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom, including the two distinct aromatic carbons and the carbons of the side chain. researchgate.net ¹⁵N NMR, while less sensitive, can directly probe the electronic environment of the two nitrogen atoms—one in the pyridine ring and one in the primary amine. ipb.pt

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|---|

| Pyridine-H5 | ¹H | ~6.9-7.1 | - | d (doublet) |

| Pyridine-H6 | ¹H | ~8.2-8.4 | - | d (doublet) |

| CH₃ (at C2) | ¹H | ~2.3-2.5 | - | s (singlet) |

| CH₃ (at C3) | ¹H | ~2.1-2.3 | - | s (singlet) |

| α-CH₂ (to ring) | ¹H | ~2.6-2.8 | ~28-32 | t (triplet) |

| β-CH₂ | ¹H | ~1.7-1.9 | ~30-34 | quintet |

| γ-CH₂ (to NH₂) | ¹H | ~2.8-3.0 | ~39-43 | t (triplet) |

| NH₂ | ¹H | Variable (broad s) | - | Broad singlet, exchanges with D₂O |

| Pyridine C2/C3 | ¹³C | - | ~145-155 | Quaternary carbons |

| Pyridine C4 | ¹³C | - | ~140-148 | Quaternary carbon |

| Pyridine C5 | ¹³C | - | ~122-126 | CH |

| Pyridine C6 | ¹³C | - | ~147-150 | CH |

2D NMR Techniques: To confirm the connectivity, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the sequence of the -CH₂-CH₂-CH₂- chain and the relationship between the H5 and H6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the definitive assignment of the carbons in the propanamine chain and the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connection between the propanamine chain and the pyridine ring, for instance, by showing a correlation from the α-CH₂ protons to the C3 and C4 carbons of the ring. researchgate.netipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for conformational analysis.

The bond between the pyridine ring and the propanamine side chain allows for rotational freedom, leading to different possible conformations (rotamers). Dynamic NMR studies, conducted at various temperatures, could reveal the energy barriers to this rotation. The flexibility of the propanamine chain also allows for various gauche and anti conformations. NOESY spectra can help identify the most populated conformer in solution by observing spatial proximities, for example, between the α-CH₂ protons of the chain and the methyl group at the C3 position of the ring. acs.org Theoretical calculations often complement these studies to model the relative energies of different conformers. mdpi.comnih.gov

The inherent low sensitivity of ¹³C and particularly ¹⁵N NMR can be overcome using hyperpolarization techniques. Signal Amplification by Reversible Exchange (SABRE) is a powerful method that has been successfully applied to pyridine and its derivatives. nih.gov In this process, polarization from parahydrogen is transferred to the target molecule via a catalyst. For this compound, SABRE could dramatically enhance the ¹⁵N NMR signals of both the pyridine and the amine nitrogens, enabling their detection at much lower concentrations or in a fraction of the time. nih.govnih.gov This technique, particularly the SABRE-SHEATH refinement, is highly effective for ¹⁵N hyperpolarization. researchgate.netrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of key functional groups. aps.org

For this compound, characteristic vibrational bands would include:

N-H Stretching: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ region. acs.org

N-H Bending: The scissoring motion of the -NH₂ group typically gives rise to a band around 1590-1650 cm⁻¹.

C-N Stretching: The aliphatic C-N bond stretch is expected in the 1000-1250 cm⁻¹ range.

Ring Breathing Modes: Raman spectroscopy is particularly effective for observing the symmetric ring breathing modes of the pyridine ring, which are often found around 1000-1040 cm⁻¹. researchgate.netacs.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1650 | Strong-Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| Aliphatic C-N Stretch | Alkyl-Amine | 1000 - 1250 | Medium-Weak |

| Ring Breathing | Pyridine Ring | ~1000 - 1040 | Strong (Raman) |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, which can be used to determine the elemental formula (C₁₀H₁₆N₂ for the neutral molecule). The calculated monoisotopic mass is 164.1313 Da. Electron ionization (EI) mass spectrometry induces fragmentation, and the resulting pattern gives valuable structural information.

Key fragmentation pathways for this compound would include:

Nitrogen Rule: The molecular ion peak (M⁺˙) at m/z = 164 is consistent with the nitrogen rule, as the molecule contains an even number of nitrogen atoms, resulting in an even nominal mass.

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom of the side chain would result in the loss of a propylpyridine radical and the formation of a highly stable [CH₂=NH₂]⁺ iminium ion, producing a characteristic base peak at m/z = 30. libretexts.orgmiamioh.eduyoutube.com

Benzylic-type Cleavage: Cleavage of the bond between the first and second carbons of the alkyl chain (β-cleavage relative to the amine) is also likely, leading to the formation of a stable dimethylpyridinylmethyl cation.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 121 | [C₈H₁₁N]⁺ | Cleavage of the C-C bond between the ring and the side chain |

| 30 | [CH₄N]⁺ or [CH₂=NH₂]⁺ | Alpha-cleavage at the amine |

X-ray Crystallography for Solid-State Structure Elucidation

While solution-state techniques like NMR are powerful, X-ray crystallography provides the definitive solid-state structure of a molecule, assuming a suitable single crystal can be grown. This technique would precisely determine bond lengths, bond angles, and torsional angles within the molecule.

If a crystal structure were obtained, it would unequivocally establish:

The planarity of the pyridine ring.

The specific conformation of the propanamine side chain in the solid state.

Intermolecular interactions, such as hydrogen bonding between the primary amine of one molecule and the pyridine nitrogen of a neighboring molecule, which dictate the crystal packing arrangement.

This information is invaluable for understanding the molecule's fundamental structural properties and for validating computational models. mdpi.com

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available in crystallographic databases, its molecular structure allows for predictions regarding its crystal packing and the key intermolecular forces at play. The presence of a primary amine group and a pyridine nitrogen atom makes hydrogen bonding a dominant feature in its solid-state assembly.

π-π Stacking: The dimethylpyridine ring introduces the possibility of π-π stacking interactions, which are common in aromatic systems and contribute to the stabilization of crystal structures. researchgate.netresearchgate.net These interactions would likely occur between the pyridine rings of adjacent molecules, arranged in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion. The presence of methyl groups on the pyridine ring can influence the geometry and strength of these stacking interactions.

A hypothetical representation of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bonding | Primary Amine (N-H) | Pyridine Nitrogen (N) | Linear or near-linear |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Parallel-displaced or T-shaped |

Chiroptical Spectroscopy for Stereochemical Studies

As this compound is achiral, it will not exhibit a signal in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). wikipedia.orgbruker.com These techniques rely on the differential absorption of left and right circularly polarized light by chiral molecules.

However, if a chiral derivative of this compound were to be synthesized, ECD and VCD would be powerful tools for elucidating its stereochemistry in solution. nsf.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophore. For a chiral analogue, the pyridine ring would act as a chromophore, and the sign and intensity of the Cotton effects could be correlated with its absolute configuration, often through comparison with quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and provides information about the stereochemistry based on molecular vibrations. wikipedia.org VCD is particularly useful for molecules without strong UV-Vis chromophores. For a chiral derivative of the title compound, VCD could be used to determine the absolute configuration by comparing the experimental VCD spectrum with that predicted by ab initio calculations for a specific enantiomer. youtube.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic structure and energetics of a molecule. These methods provide a detailed picture of electron distribution, molecular geometry, and spectroscopic properties.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine, this is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) that provides a good balance between accuracy and computational cost. The optimization yields key structural parameters.

The electronic structure analysis, derived from the optimized geometry, reveals insights into the molecule's reactivity and properties. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP/6-31G(d,p)) This table presents typical parameters that would be obtained from a geometry optimization calculation. Actual values would require a specific computational study.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N(pyridine)-C(pyridine) | ~1.34 Å |

| Bond Length | C(propyl)-N(amine) | ~1.47 Å |

| Bond Angle | C-N-C (in pyridine (B92270) ring) | ~117° |

| Dihedral Angle | C(pyridine)-C(propyl)-C(propyl)-C(propyl) | Variable (Defines conformation) |

QM methods are highly effective in predicting spectroscopic data, which is invaluable for structure verification. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. researchgate.net

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation at the same or a higher level of theory. idc-online.com The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the identical level of theory. Comparing these predicted shifts with experimental spectra helps confirm the molecular structure and assign specific signals to individual atoms. idc-online.com

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table illustrates the format for comparing predicted and experimental data. The values are hypothetical examples.

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Pyridine C2 | 156.5 | 155.8 | - | - |

| Propyl Cα | 35.2 | 34.9 | 2.75 | 2.71 |

| Amine N-H | - | - | 1.88 | 1.95 (broad) |

Theoretical chemistry can model the mechanism of chemical reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. For this compound, this could be applied to model reactions such as N-alkylation or proton transfer.

The pKa value is a critical parameter that describes the acidity of a proton and determines the protonation state of a molecule at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction. devagirijournals.com A common approach involves using a thermodynamic cycle that dissects the process into gas-phase deprotonation and the solvation energies of the species involved. peerj.com

For this compound, there are two primary basic sites: the pyridine nitrogen and the terminal primary amine nitrogen. QM calculations can determine the proton affinity of each site and predict their respective pKa values. This is crucial for understanding which site is more likely to be protonated under physiological conditions. semanticscholar.org Solvation is typically handled using implicit solvent models like the Polarizable Continuum Model (PCM).

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the molecule using classical mechanics, where atoms are treated as spheres and bonds as springs, governed by a force field (e.g., AMBER, CHARMM).

For this compound, the flexible propanamine side chain can adopt numerous conformations. MD simulations can explore this conformational landscape by simulating the molecule's movement in a solvent box (typically water) over nanoseconds. mdpi.com This reveals the most populated conformations, the energy barriers between them, and how solvent molecules interact with different parts of the compound, particularly the polar amine and pyridine groups. researchgate.net Analysis of the simulation trajectory provides information on root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. plos.org

Molecular Docking and Interaction Analysis with Biological Macromolecules (Purely Theoretical/Mechanistic)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound within a protein's active site. plos.org

In a purely theoretical study of this compound, the molecule would be docked into the binding site of a relevant biological target. The process involves:

Preparation : Obtaining the 3D structures of the ligand (optimized via QM) and the protein receptor (from a database like the PDB).

Docking : Using software to systematically sample different positions and orientations of the ligand in the active site.

Scoring : Evaluating each pose using a scoring function that estimates the binding affinity, typically in kcal/mol.

The resulting top-ranked poses are then analyzed to understand the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. ijprajournal.com For this compound, the primary amine could act as a hydrogen bond donor, while the dimethylpyridine ring could engage in hydrophobic or π-stacking interactions.

Table 3: Illustrative Molecular Docking Interaction Analysis This table shows a hypothetical analysis of a docked pose in a protein active site.

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Primary Amine (-NH₂) | Aspartate-145 (side chain -COOH) | 2.9 |

| Hydrogen Bond | Pyridine Nitrogen | Serine-98 (side chain -OH) | 3.1 |

| π-π Stacking | Pyridine Ring | Phenylalanine-82 | 3.8 |

| Hydrophobic | Propyl Chain, Methyl Groups | Leucine-45, Valine-57 | N/A |

Structure-Property Relationship (SPR) Derivations via Computational Approaches

Computational methods are instrumental in deriving structure-property relationships, which explain how a molecule's chemical structure influences its physical and biological properties. For pyridine derivatives, computational analyses have elucidated the roles of various substituents. For example, studies on substituted pyridines as dopamine (B1211576) transporter (DAT) inhibitors showed that the geometry and nature of substituents on the pyridine ring are determinant factors for inhibitory activity and selectivity. nih.gov

For this compound, key structural features influencing its properties would include:

The Dimethyl Substitution: These groups can influence the planarity and electronic properties of the pyridine ring, potentially affecting π-stacking interactions and basicity.

The Propanamine Side Chain: The length and flexibility of this chain are critical for positioning the terminal amine group for optimal interaction with a target protein.

The Position of Substitution (4-position): The attachment of the side chain at the 4-position of the pyridine ring dictates the vector and distance of the amine group relative to the aromatic ring, which is a crucial parameter for receptor binding.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For classes of compounds like pyridine derivatives, this approach is widely used to design new, more potent molecules. A typical pharmacophore model for a compound like this compound would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the terminal amine).

A positive ionizable feature (the terminal amine).

A hydrophobic/aromatic feature (the dimethylpyridine ring).

Studies on condensed pyridine and pyrimidine (B1678525) analogs have successfully used pharmacophore modeling to identify features crucial for HMG-CoA reductase inhibition, such as hydrophobicity, hydrogen acceptor sites, and optimal steric properties. nih.gov Similarly, pharmacophore-based database searches have led to the discovery of simple substituted pyridines as novel dopamine transporter inhibitors. nih.gov These principles would be directly applicable to the design of new molecules based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively. These models often use descriptors related to steric, electronic, and hydrophobic properties.

Numerous QSAR studies have been performed on pyridine derivatives, providing a framework for predicting the activity of new analogs. nih.govtandfonline.comacs.org For example, a 3D-QSAR study on substituted pyridine derivatives as LSD1 inhibitors resulted in robust models with high predictive capacity. nih.gov Another study on 2-pyridinyl guanidines as urokinase-type plasminogen activator (uPA) inhibitors found that lipophilic and steric parameters were key prerequisites for activity. tandfonline.comresearchgate.net

For a series of analogs of this compound, a QSAR model could be developed using descriptors such as:

| Descriptor Class | Specific Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity (SMR) | Defines the size and shape requirements for binding. tandfonline.comresearchgate.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions. tandfonline.comresearchgate.net |

These models are invaluable for prioritizing the synthesis of new compounds and for optimizing lead structures in drug discovery campaigns.

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-(2,3-dimethylpyridin-4-yl)propan-1-amine towards aromatic substitution is a nuanced interplay of the inherent electronic properties of the pyridine nucleus and the influence of its substituents.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. youtube.com This deactivation is a result of the nitrogen atom's electron-withdrawing inductive effect. youtube.com Electrophilic substitution on an unsubstituted pyridine ring, when it does occur, generally proceeds at the 3- and 5-positions, as these are less deactivated than the 2-, 4-, and 6-positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-position. wikipedia.orgpressbooks.pub The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pub The presence of electron-withdrawing groups on the ring can further facilitate this type of reaction. wikipedia.org While the subject molecule does not possess a leaving group on the pyridine ring, derivatization to introduce one, such as a halogen, would open up pathways for SNAr. For instance, if a halogen were introduced at the 6-position, it would be susceptible to displacement by a variety of nucleophiles. Recent studies have also explored concerted mechanisms for nucleophilic aromatic substitution, challenging the traditional two-step addition-elimination model in some cases. nih.govsemanticscholar.org

Reactions Involving the Primary Amine Moiety (e.g., Acylation, Alkylation, Amidation, Salt Formation)

The primary amine group of this compound is a versatile functional handle for a wide array of chemical modifications.

Acylation and Amidation:

Primary amines readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (often in the presence of a coupling agent) to form amides. This reaction is fundamental in organic synthesis. For example, the reaction of this compound with an acyl chloride would yield the corresponding N-acylated derivative. Borane-pyridine complexes have been shown to be efficient catalysts for the direct amidation of carboxylic acids and amines. mdpi.com

Alkylation:

The primary amine can be alkylated with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Amidation:

Amidation, the formation of an amide bond, is a key transformation. Various methods have been developed for the efficient synthesis of amides from primary amines and carboxylic acids. nih.gov

Salt Formation:

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acyl derivative | Base (e.g., triethylamine) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, solvent |

| Amidation | Carboxylic Acid (R-COOH) | Amide | Coupling agent (e.g., DCC, EDC) |

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt | Aqueous or organic solvent |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity:

Regioselectivity, the preference for reaction at one position over another, is a critical consideration in the functionalization of this compound. researchgate.net For electrophilic substitution on the pyridine ring, the directing effects of the two methyl groups (activating, ortho- and para-directing) and the aminopropyl group (deactivating, meta-directing when protonated) would compete, leading to a complex mixture of products. However, in nucleophilic aromatic substitution, if a leaving group were present, the regioselectivity would be more predictable, favoring attack at the 2- or 4-positions relative to the nitrogen. researchgate.net Radical-based functionalization of electron-deficient heteroarenes can also exhibit predictable regioselectivity based on the electronic properties of the radical and the substrate. nih.gov

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.comwikipedia.orgsaskoer.ca For reactions involving the aminopropyl side chain of this compound, the introduction of a new chiral center could proceed with stereoselectivity if a chiral reagent or catalyst is employed. For example, a stereoselective amination/cyclization cascade has been developed for the preparation of caprolactam derivatives. nih.gov While the subject molecule is achiral, its derivatives could participate in stereoselective transformations. For instance, if the amine were to react with a chiral electrophile, a mixture of diastereomers would be formed, potentially in unequal amounts. High stereoselectivity has been observed in cyclopropanation reactions with certain carbenes, which is attributed to secondary orbital interactions. researchgate.net

Investigation of Chemical Stability and Controlled Degradation Pathways

The chemical stability and degradation of this compound are influenced by the inherent properties of the pyridine ring and the primary amine. Pyridine and its derivatives can undergo degradation through various biotic and abiotic processes. tandfonline.com

Chemical Stability:

Controlled Degradation:

The controlled degradation of pyridine derivatives is an area of interest, particularly in the context of environmental remediation and drug metabolism. Biodegradation of pyridines in the environment often involves initial hydroxylation of the ring, followed by ring cleavage. tandfonline.comresearchgate.net The degradation pathways are highly dependent on the substituents present on the pyridine ring. For this compound, potential degradation pathways could involve oxidation of the methyl groups, oxidation or deamination of the aminopropyl side chain, or hydroxylation and subsequent cleavage of the pyridine ring. The specific metabolites formed would depend on the enzymatic systems involved in the degradation process.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations (e.g., HPLC, GC, SFC)

Chromatography is a cornerstone of analytical chemistry and is widely used for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for analyzing compounds structurally similar to 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine. thermofisher.comresearchgate.net Supercritical Fluid Chromatography (SFC) also presents a viable, though less common, alternative.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for polar and non-volatile compounds. For amine analysis, reverse-phase HPLC is a common approach. thermofisher.com Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. researchgate.net Since primary amines like this compound can be polar and may exhibit poor peak shape due to interactions with the column, derivatization is often required to increase volatility and improve chromatographic behavior prior to GC analysis. sigmaaldrich.comlibretexts.org

Developing a robust chromatographic method is critical for assessing the purity of this compound and for separating it from potential isomers (e.g., 3-(2,4-Dimethylpyridin-3-YL)propan-1-amine) and process-related impurities.

For HPLC , method development typically involves optimizing the stationary phase, mobile phase composition, pH, and temperature. A C18 bonded-phase column is a common starting point for the separation of pyridine (B92270) derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net Adjusting the pH of the mobile phase is crucial as it affects the ionization state of the amine and pyridine nitrogen, thereby influencing retention time and peak shape. The use of ion-pairing reagents like sodium octanesulfonate can also be employed to improve the retention and resolution of basic compounds. researchgate.net

For GC , the primary challenge is the compound's polarity and potential for adsorption onto the column, leading to peak tailing. Method development focuses on selecting an appropriate capillary column (e.g., with a polar stationary phase) and optimizing the temperature program. However, to overcome the inherent challenges of analyzing amines by GC, derivatization is the preferred strategy. sigmaaldrich.com This chemical modification masks the polar amine group, reducing its reactivity and improving its volatility for better separation and peak symmetry.

Table 1: Illustrative HPLC and GC Method Parameters for Amine and Pyridine Analysis This table presents typical starting conditions for method development applicable to this compound, based on methods for similar compounds.

| Parameter | HPLC | GC (with Derivatization) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5ms, HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Ammonium Acetate Buffer | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.0-2.0 mL/min |

| Detection | UV-Vis (e.g., 254 nm), MS | FID, MS |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature programmed (e.g., 100 °C to 280 °C) |

The choice of detector is determined by the required sensitivity, selectivity, and the nature of the analysis.

UV-Vis Detection: The pyridine ring in this compound contains a chromophore that absorbs ultraviolet (UV) light, making UV-Vis detection a straightforward and robust choice for HPLC analysis. rsc.org Detection is typically performed at a wavelength where the compound exhibits maximum absorbance, often around 254-260 nm for pyridine derivatives.

Mass Spectrometry (MS): When coupled with either HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides high sensitivity and selectivity. researchgate.net It offers structural information by analyzing the mass-to-charge ratio of the compound and its fragments, which is invaluable for positive identification and for distinguishing between isomers that may have identical retention times. nist.govuni.lu

Flame Ionization Detection (FID): FID is a common detector for GC that offers high sensitivity for organic compounds. researchgate.net It is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon in the analyte. While highly sensitive, it is not as selective as MS and does not provide structural information.

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique that offers an alternative to chromatography. mdpi.com CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov It is characterized by its high separation efficiency, short analysis times, and minimal consumption of samples and reagents, aligning with the principles of green chemistry. mdpi.comscispace.com

For a basic compound like this compound, which will be protonated and positively charged in an acidic buffer, CZE is an excellent analytical option. The method involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. A low pH buffer (e.g., phosphate (B84403) buffer) would ensure full protonation of the amine, leading to good electrophoretic mobility and efficient separation from neutral impurities. mdpi.com Detection in CE is most commonly performed using UV-Vis absorbance, leveraging the compound's native chromophore. nih.gov

Strategies for Enhancing Analytical Performance via Derivatization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. thermofisher.comjfda-online.com For primary amines like this compound, derivatization is employed to enhance detectability (especially for fluorescence), improve chromatographic behavior, and increase volatility for GC analysis. sigmaaldrich.comlibretexts.orgthermofisher.com

While the pyridine ring provides a native chromophore for UV detection, sensitivity can be significantly enhanced by introducing a highly absorbing chromophore or a fluorophore. thermofisher.com This is particularly useful for detecting trace amounts of the compound. The primary amine group is a reactive site for various derivatizing reagents. sigmaaldrich.com

Pre-column derivatization is a common strategy in HPLC. thermofisher.com Reagents such as dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with primary amines to produce highly fluorescent derivatives. thermofisher.commdpi.com These derivatives can be detected with high sensitivity using a fluorescence detector (FLD). mdpi.com Phenyl isothiocyanate (PITC) can also be used, which forms a derivative with strong UV absorbance. rsc.org The choice of reagent depends on the sample matrix, reaction conditions, and stability of the resulting derivative. rsc.orgmdpi.com

Table 2: Common Derivatizing Reagents for Primary Amines

| Reagent | Abbreviation | Detection Method | Key Advantages |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Fluorescence | High sensitivity, stable derivatives. thermofisher.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Rapid reaction under mild conditions. thermofisher.comresearchgate.net |

| o-Phthalaldehyde | OPA | Fluorescence | Rapid reaction, suitable for automation. thermofisher.com |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Fluorescence | Reacts with primary and secondary amines. mdpi.com |

Derivatization is a crucial step for the analysis of polar compounds like amines by GC-MS. jfda-online.comnih.gov The process, typically silylation, acylation, or alkylation, replaces the active hydrogen on the amine group with a nonpolar moiety. sigmaaldrich.comlibretexts.org This transformation increases the compound's volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.com

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen with a silyl (B83357) group (e.g., tert-butyldimethylsilyl). The resulting derivatives are more volatile and often produce characteristic fragmentation patterns in the mass spectrometer, which aids in structural confirmation. sigmaaldrich.com

Acylation: This involves reaction with reagents like acid anhydrides or acid halides (e.g., trifluoroacetic anhydride). Acylation also increases volatility and can introduce fluorine atoms, which can enhance detection by electron capture detection (ECD) if used, though MS remains more common for structural elucidation. libretexts.org

Alkylation: Reagents such as methyl chloroformate (MCF) can be used to derivatize amines. Alkylation offers rapid and straightforward reactions that produce stable derivatives suitable for GC-MS analysis. nih.gov

Development of Novel Sensor Technologies for Specific Detection

The sensitive and selective detection of specific chemical compounds is a cornerstone of modern analytical science, with applications spanning from environmental monitoring to pharmaceutical quality control. While dedicated sensor technologies for this compound are not yet extensively documented in publicly available research, significant advancements in sensor design for analogous compounds, such as pyridine derivatives, aromatic amines, and alkaloids, provide a robust framework for the development of novel detection methodologies for this specific molecule. These advancements are primarily centered around electrochemical, optical, and biosensor-based approaches, each offering unique advantages in terms of sensitivity, selectivity, and potential for miniaturization and real-time analysis.

The core challenge in developing a sensor for this compound lies in achieving high selectivity. This requires the design of a recognition element that can specifically interact with the target molecule, distinguishing it from other structurally similar compounds that may be present in a sample matrix. The propan-1-amine side chain and the dimethyl-substituted pyridine ring offer distinct chemical features that can be exploited for selective binding.

Electrochemical Sensors

Electrochemical sensors represent a promising avenue for the detection of this compound due to their high sensitivity, rapid response times, and amenability to miniaturization. These sensors function by transducing the chemical interaction between the analyte and the electrode surface into a measurable electrical signal, such as current or potential. For the detection of electroactive species like aromatic amines, techniques such as cyclic voltammetry and differential pulse voltammetry are often employed. rsc.org

The development of electrochemical sensors for this specific compound would likely involve the modification of the electrode surface to enhance selectivity and sensitivity. One potential approach is the use of molecularly imprinted polymers (MIPs). mdpi.comrsc.org MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to the target molecule. mdpi.com By using this compound as a template during the polymerization process, a polymer with high affinity and selectivity for this specific analyte can be created. rsc.org The integration of MIPs with transducer materials like graphene or carbon nanotubes could further amplify the electrochemical signal, leading to lower detection limits. researchgate.net

Another strategy involves the use of metal-organic frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent candidates for sensor applications. researchgate.net The incorporation of MOFs with specific functionalities onto an electrode surface could facilitate the selective adsorption and subsequent electrochemical detection of this compound. For instance, a zirconium-based MOF has shown promise in the electrochemical sensing of pyridine and quinoline (B57606). researchgate.net

Optical Sensors

Optical sensors offer another powerful tool for the detection of this compound, with fluorescence-based and colorimetric methods being particularly relevant. These sensors rely on changes in their optical properties, such as fluorescence intensity or color, upon interaction with the analyte.

Fluorescence sensors, particularly those utilizing quantum dots (QDs), have gained significant attention due to their high quantum yield, photostability, and size-tunable emission spectra. mdpi.comresearchgate.netnih.gov A potential sensor design could involve the functionalization of QD surfaces with ligands that can selectively bind to this compound. This binding event could lead to either quenching or enhancement of the QD fluorescence, providing a measurable signal. researchgate.net The interaction could be based on a variety of mechanisms, including Förster resonance energy transfer (FRET), photoinduced electron transfer (PET), or the formation of inclusion complexes. nih.gov For example, sensors based on CdTe QDs have been successfully used for the detection of polycyclic aromatic hydrocarbons. acs.org

Colorimetric sensors provide a simpler, often naked-eye, detection method. These sensors typically employ a pH indicator dye or other chromogenic reagent that changes color in the presence of the target analyte. researchgate.netresearchgate.net For an amine-containing compound like this compound, a sensor could be developed based on a pH-sensitive dye immobilized on a solid support. The basic nature of the amine group would induce a color change in the dye, allowing for qualitative or semi-quantitative detection. researchgate.net

Biosensors

Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to detect a specific analyte. turito.comnih.govseed-nanotech.com This approach can offer exceptionally high selectivity and sensitivity. For the detection of this compound, a potential strategy would be the development of a monoclonal antibody that specifically binds to this compound. This antibody could then be immobilized on a transducer surface, such as a surface plasmon resonance (SPR) sensor chip or an electrode. seed-nanotech.com The binding of the target analyte to the antibody would generate a measurable signal.

Another biosensor approach could involve the use of enzymes. While there may not be a known enzyme that specifically metabolizes this compound, techniques in directed evolution could be employed to engineer an enzyme with the desired specificity. biorxiv.org The enzymatic reaction could then be monitored electrochemically or optically. For instance, cholinesterase-based biosensors have been developed for the detection of glycoalkaloids. nih.gov

The development of novel sensor technologies for this compound is a fertile area for future research. By leveraging the advances made in sensor design for similar chemical structures, it is feasible to create highly sensitive and selective analytical tools for this compound. The table below provides a hypothetical overview of the potential performance characteristics of such novel sensors, based on data from existing technologies for analogous compounds.

Hypothetical Performance of Novel Sensor Technologies for this compound

| Sensor Type | Recognition Element | Potential Limit of Detection (LOD) | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) | 10⁻⁹ - 10⁻⁷ M | High sensitivity, rapid response, low cost, potential for miniaturization. | MIP synthesis can be complex; potential for cross-reactivity with structurally similar molecules. |

| Optical Sensor (Fluorescence) | Functionalized Quantum Dots (QDs) | 10⁻⁸ - 10⁻⁶ M | High sensitivity, good photostability, multiplexing capabilities. | Potential toxicity of some QDs; susceptibility to environmental quenching. |

| Optical Sensor (Colorimetric) | pH-sensitive dye | 10⁻⁶ - 10⁻⁴ M | Simple, low-cost, naked-eye detection. | Lower sensitivity compared to other methods; potential for interference from other basic compounds. |

| Biosensor | Monoclonal Antibody | 10⁻¹⁰ - 10⁻⁸ M | Extremely high selectivity and sensitivity. | Antibody development can be time-consuming and expensive; potential for instability of the biological component. |

Exploration of Structure Activity Relationships Sar and Molecular Interactions Excluding Clinical Outcomes

Design and Synthesis of Analogs for Mechanistic SAR Studies

The exploration of structure-activity relationships (SAR) for pyridine-containing compounds heavily relies on the strategic design and synthesis of analogs. By systematically modifying the core structure of 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine, researchers can probe the influence of different functional groups and structural motifs on biological activity.

Key Synthetic Strategies for Analog Development:

Modification of the Pyridine (B92270) Ring: Altering the substitution pattern on the pyridine ring is a common strategy. For instance, changing the position of the methyl groups or introducing other substituents can significantly impact the molecule's electronic properties and steric profile, which in turn affects its binding affinity to biological targets. The basicity of the pyridine nitrogen is also a critical factor, as it can participate in hydrogen bonding and other key interactions.

Variation of the Alkyl Linker: The three-carbon (propan-1-amine) linker can be modified in terms of its length, rigidity, and the introduction of functional groups. Shortening or lengthening the alkyl chain can alter the distance between the pyridine head and the terminal amine, influencing how the molecule fits into a binding pocket.

Substitution on the Terminal Amine: The primary amine group is a key feature for potential interactions, such as hydrogen bonding and salt bridge formation. Analogs with secondary or tertiary amines, or with different functional groups altogether, can help to elucidate the importance of this moiety for biological activity.

A common synthetic approach for generating such analogs involves the reaction of a suitably substituted pyridine precursor with a reagent that introduces the desired side chain. For example, a series of pyridine derivatives can be synthesized by reacting a precursor like "3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one" with various reagents to generate a diverse library of heterocyclic compounds for screening.

In Vitro Molecular Target Binding Assays (e.g., Receptor Binding, Enzyme Inhibition Kinetics at the Molecular Level)

To understand the mechanism of action of this compound and its analogs, in vitro molecular target binding assays are indispensable. These assays provide quantitative data on the affinity and selectivity of a compound for a specific biological target, such as a receptor or an enzyme.

Commonly employed in vitro assays for pyridine derivatives include:

Receptor Binding Assays: These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor. The data from these experiments are used to determine the binding affinity (Ki) of the test compound for the receptor.

Enzyme Inhibition Assays: For compounds that target enzymes, kinetic studies are performed to determine the inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). For example, the inhibitory activity of pyridine derivatives against enzymes like cyclooxygenases (COX-1 and COX-2) has been evaluated to understand their anti-inflammatory potential.

Cell-Based Assays: While not directly measuring molecular binding, cell-based assays can provide valuable information on the functional consequences of target engagement. For instance, the antiproliferative activity of pyridine derivatives against various cancer cell lines is often assessed to identify potential anticancer agents.

The following table summarizes the in vitro activity of some pyridine derivatives that are structurally related to this compound. It is important to note that these are not direct analogs but provide a context for the potential biological activities of this class of compounds.

| Compound Class | Target | Assay Type | Measured Parameter | Activity Range |

| Pyridine-bridged CA-4 Analogs | Tubulin | Growth Inhibition | IC50 | Low nanomolar |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Bloom Helicase | Enzyme Inhibition | IC50 | Micromolar |

| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor M4 | Radioligand Binding | Ki | Nanomolar |

This table presents data from studies on various pyridine derivatives to illustrate the range of biological activities and is not specific to this compound.

Ligand-Receptor Interactions at a Molecular Level

Understanding the specific interactions between a ligand and its receptor at the molecular level is crucial for rational drug design and the optimization of lead compounds. While experimental structural data for this compound bound to a target are not available, molecular docking studies on related pyridine derivatives can provide valuable insights into potential binding modes.

Key molecular interactions that are likely to be important for the binding of this compound and its analogs include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the terminal amine group are capable of acting as hydrogen bond acceptors and donors, respectively. These interactions are fundamental in mediating binding to biological macromolecules.

Hydrophobic Interactions: The dimethyl-substituted pyridine ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Electrostatic Interactions: The basic pyridine nitrogen can be protonated at physiological pH, allowing for electrostatic interactions with acidic residues in the target protein.

Pi-Stacking: The aromatic pyridine ring can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site.

Molecular docking studies on dimethylpyridine derivatives targeting cyclooxygenase (COX) enzymes have highlighted the importance of hydrogen bonding and hydrophobic interactions within the binding pockets of these enzymes. These studies suggest that the orientation of the pyridine ring and its substituents is critical for achieving optimal interactions and, consequently, high inhibitory activity.

Development of Chemical Probes for Biological Systems and Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. Due to their structural features, pyridine-containing compounds like this compound can serve as scaffolds for the development of such probes.

The development of a chemical probe from a lead compound typically involves:

Optimization of Potency and Selectivity: The initial compound is modified to enhance its affinity and selectivity for the target of interest while minimizing off-target effects.

Introduction of a Reporter Group: A reporter group, such as a fluorescent dye, a biotin tag, or a radioactive isotope, is incorporated into the molecule. This allows for the visualization, isolation, or quantification of the target protein.

Validation in Biological Systems: The resulting probe is then used in cellular or in vivo experiments to investigate the localization, expression, and function of the target protein.

Pyridine-based small molecules have been successfully developed as fluorescent probes for various applications. For example, by modifying the pyridine core with different aryl and organylethynyl groups, fluorescent compounds have been synthesized and used as optical sensors. This demonstrates the versatility of the pyridine scaffold in the design of chemical tools for biological research. The development of probes from compounds like this compound could facilitate a deeper understanding of the biological pathways in which its target is involved.

Potential Applications in Materials Science or Chemical Biology Non Therapeutic

Integration into Polymer Architectures and Functional Materials

There is currently no available scientific literature that describes the integration of 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine into polymer architectures or its use in the development of functional materials.

Use as Ligands in Coordination Chemistry and Catalysis

No published research could be identified that investigates the use of this compound as a ligand in coordination chemistry or for catalytic purposes.

Specific studies on the application of this compound in organometallic catalysis are absent from the current scientific record.

There is no documented use of this compound in the formation of supramolecular assemblies.

Role in Supramolecular Assemblies and Crystal Engineering

The role of this compound in supramolecular assemblies and crystal engineering has not been reported in the existing literature.

Development of Fluorescent Probes and Biosensors for Research (e.g., pH probes, viscosity probes)

No research has been published on the development or use of this compound in the creation of fluorescent probes or biosensors for research applications.

Future Research Directions and Outlook

Unexplored Synthetic Methodologies and Novel Reaction Discoveries

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, yet opportunities for innovation remain. nih.gov Future research on 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine could pioneer new synthetic strategies that offer greater efficiency, selectivity, and sustainability.

Direct C-H Functionalization: A primary area for exploration is the late-stage functionalization of the pyridine (B92270) core. Modern methods focusing on direct C-H bond activation could provide novel routes to analogues of the target compound. rsc.org Strategies that have proven successful for other pyridines, such as transition-metal-catalyzed C-H functionalization, could be adapted to selectively introduce new substituents at the C-5 or C-6 positions of the 2,3-dimethylpyridine ring. nih.govnih.gov A particularly challenging but valuable goal would be the development of methods for meta-C-H functionalization, which remains a significant hurdle in pyridine chemistry. innovations-report.com

Advanced Catalytic Systems: The development of novel catalytic systems presents another fertile ground for research. researchgate.net This includes the use of magnetically recoverable nanocatalysts for more sustainable and scalable production processes. rsc.org Furthermore, exploring metal-catalyzed [2+2+2] cycloadditions of simple precursors like alkynes and nitriles could offer a highly convergent and atom-economical pathway to constructing the polysubstituted pyridine core from the ground up. acsgcipr.org

Asymmetric Synthesis: The aminopropyl side chain offers a site for introducing chirality. Future work could focus on the asymmetric synthesis of derivatives, perhaps by developing enantioselective methods for functionalizing a dihydropyridine (B1217469) precursor via rhodium-catalyzed carbometalation, followed by reduction to yield enantioenriched piperidine (B6355638) analogues. nih.gov

Below is a table outlining potential unexplored synthetic approaches.

| Methodology | Potential Advantage | Target Transformation | Relevant Catalyst Class |

|---|---|---|---|

| Direct C-H Arylation | Atom and step economy | Introduction of aryl groups at C-5/C-6 | Palladium, Rhodium |

| Photocatalytic Alkylation | Mild, light-driven conditions | Addition of alkyl chains to the pyridine ring | Iridium, Ruthenium photocatalysts |

| Nanocatalyst-Mediated Annulation | Catalyst recyclability, scalability | Construction of the pyridine core | Magnetic nanoparticle-supported catalysts |

| Asymmetric Reductive Heck Reaction | Access to chiral derivatives | Enantioselective functionalization | Chiral Rhodium complexes |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms, molecular structure, and electronic properties of this compound is crucial for its rational design and application. Advanced analytical and computational methods are poised to provide these deeper insights.

In-Situ Spectroscopic Analysis: To understand how this compound is formed or how it participates in further reactions, in-situ spectroscopic techniques are invaluable. For instance, employing in-situ FT-IR spectroelectrochemistry could reveal transient intermediates and provide a detailed picture of the reaction kinetics and mechanism, similar to studies on other pyridine-ligated complexes. acs.orgnih.gov Similarly, monitoring reactions using advanced NMR techniques can help identify key intermediates and elucidate complex reaction pathways. researchgate.net

Advanced NMR Techniques: While standard 1H and 13C NMR are routine, more sophisticated methods could be employed for detailed structural analysis of this compound and its derivatives. Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, would be essential for unambiguously assigning the structure of more complex analogues or coordination complexes. nih.gov Furthermore, specialized techniques like using deuterated pyridine analogues as 2H NMR probes could be explored to study the molecule's interaction within porous materials or at interfaces. osti.gov